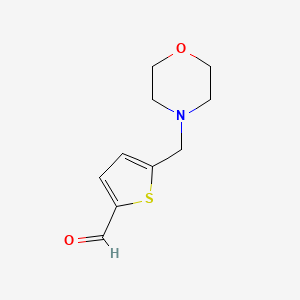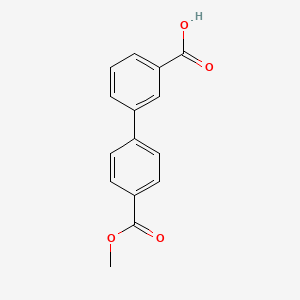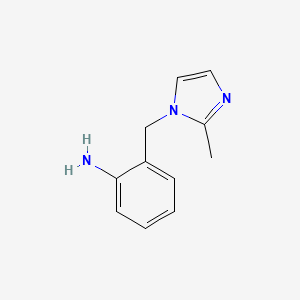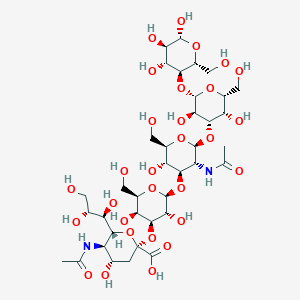
GM1-Pentasaccharide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GM1-Pentasaccharide is a glycosphingolipid, specifically a ganglioside, which consists of a pentasaccharide chain attached to a ceramide moiety. It is a crucial component of the cell membrane in the central nervous system and plays a significant role in various neurological functions. This compound is known for its involvement in cell differentiation, neuritogenesis, neuroregeneration, and signal transduction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of GM1-Pentasaccharide typically involves a [3+2] strategy. The GM3 trisaccharide acceptor, bearing an azido propyl group at the reducing end, is prepared using traditional acetamide-protected sialyl thioglycosyl donors. The glycosylation of the axial 4-hydroxyl group of GM3 by the disaccharide donor is highly dependent on donor protective groups. The fully protected this compound is obtained by deprotection of the pentasaccharide .
Industrial Production Methods: Industrial production of this compound can be achieved through biosynthesis on lactose-immobilized surfaces using glycosyltransferase reactions. This method involves three consecutive glycosyltransferase reactions along with small amounts of enzymes and donors, without any additional processes .
化学反应分析
Types of Reactions: GM1-Pentasaccharide undergoes various chemical reactions, including glycosylation, deprotection, and enzymatic glycosylation.
Common Reagents and Conditions:
Glycosylation: Traditional acetamide-protected sialyl thioglycosyl donors are used.
Deprotection: Specific conditions for removing protective groups to yield the functionalized pentasaccharide.
Enzymatic Glycosylation: Utilizes glycosyltransferase enzymes for biosynthesis on immobilized surfaces.
Major Products: The major products formed from these reactions include the fully protected this compound and its functionalized derivatives .
科学研究应用
GM1-Pentasaccharide has a wide range of scientific research applications:
Chemistry: Used in the study of glycosylation processes and the synthesis of complex glycans.
Biology: Plays a role in cell differentiation, neuritogenesis, and neuroregeneration.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of glycan chips for high-throughput analyses of glycan-protein interactions and glycan biomarker-based diagnosis
作用机制
The mechanism of action of GM1-Pentasaccharide involves its direct interaction and activation of the membrane tyrosine kinase receptor, TrkA, which serves as the nerve growth factor receptor. This interaction is mediated by the oligosaccharide portion of this compound, leading to neuronal differentiation and trophism .
相似化合物的比较
GM2 Tetrasaccharide: A precursor in the biosynthesis of GM1-Pentasaccharide.
GM3 Trisaccharide: Another precursor in the biosynthesis pathway.
Fucosyl-GM1 Oligosaccharide: Similar in structure but with an additional fucose residue
Uniqueness: this compound is unique due to its specific interaction with the TrkA receptor, which is not observed with other similar compounds. This unique interaction underlies its neurotrophic and neuroprotective properties .
属性
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAPDMZSLCJVCR-XWSXOIAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62N2O29 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616695 |
Source


|
| Record name | PUBCHEM_21670523 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
998.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52659-37-7 |
Source


|
| Record name | PUBCHEM_21670523 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
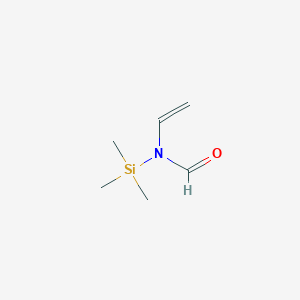
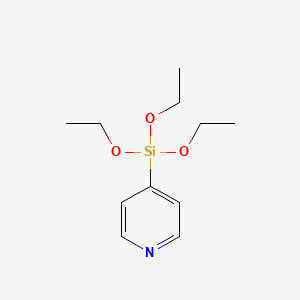
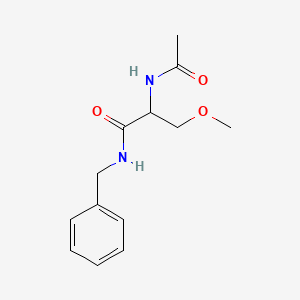
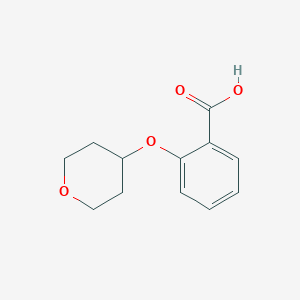
![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)
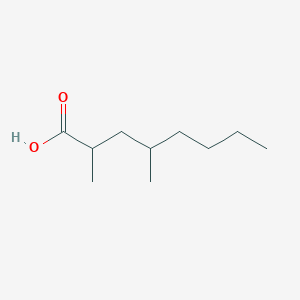
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)
![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)
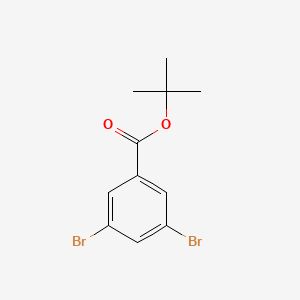
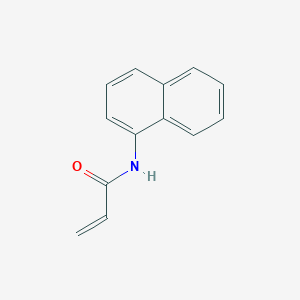
![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)
